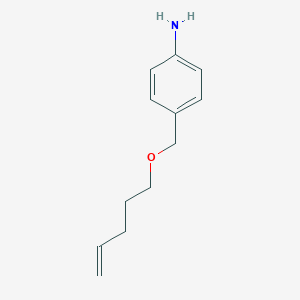![molecular formula C14H14F2N4O2S B2933601 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(2,5-difluorophenyl)methanesulfonamide CAS No. 1788773-35-2](/img/structure/B2933601.png)
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(2,5-difluorophenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(2,5-difluorophenyl)methanesulfonamide is a complex organic compound featuring a combination of imidazo[1,2-b]pyrazole and methanesulfonamide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the imidazo[1,2-b]pyrazole core. This can be achieved through cyclization reactions involving appropriate precursors such as 1H-imidazo[1,2-b]pyrazole and ethylamine derivatives. The difluorophenyl group is introduced through subsequent substitution reactions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would involve optimizing reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient reactions and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The presence of the methanesulfonamide group allows for potential oxidation reactions.
Reduction: Reduction reactions can be performed on the imidazo[1,2-b]pyrazole ring.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Oxidation can lead to the formation of sulfonyl chlorides or sulfonic acids.
Reduction: Reduction can produce amines or other reduced derivatives.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Due to its complex structure, it can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting inflammatory or microbial conditions.
Material Science: Its unique properties may be useful in the development of new materials with specific electronic or optical characteristics.
Organic Synthesis: It can serve as a reagent or intermediate in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For instance, if used in medicinal applications, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical studies.
Comparación Con Compuestos Similares
Imidazo[1,2-b]pyrazole derivatives: These compounds share the imidazo[1,2-b]pyrazole core but differ in their substituents.
Methanesulfonamide derivatives: These compounds contain the methanesulfonamide group but have different aromatic or aliphatic groups attached.
Uniqueness: N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(2,5-difluorophenyl)methanesulfonamide stands out due to its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.
Propiedades
IUPAC Name |
1-(2,5-difluorophenyl)-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N4O2S/c15-12-1-2-13(16)11(9-12)10-23(21,22)18-5-6-19-7-8-20-14(19)3-4-17-20/h1-4,7-9,18H,5-6,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFEJQJUSWFRKMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CS(=O)(=O)NCCN2C=CN3C2=CC=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[4-(5-Bromothiophene-2-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2933519.png)
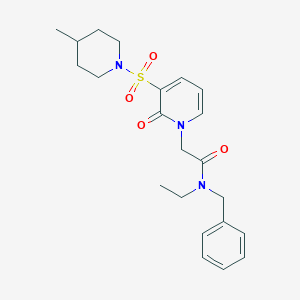
![6-Cyclopropyl-2-{1-[2-(3,4-dimethylphenoxy)propanoyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2933523.png)
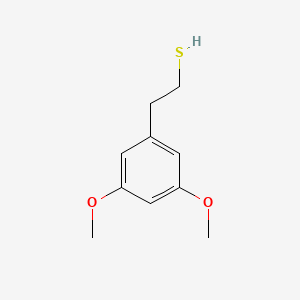
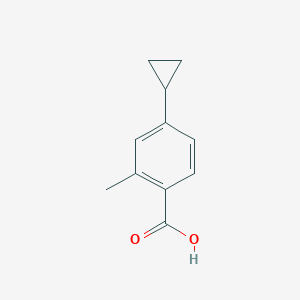
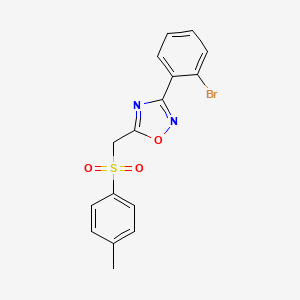
![N-(Cyanomethyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2933528.png)
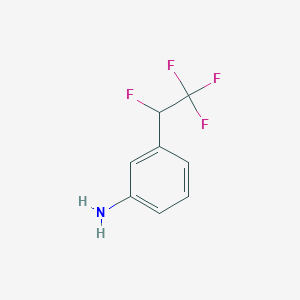
![6-chloro-1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride](/img/structure/B2933530.png)
![N-(3-chloro-2-methylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2933533.png)
![[(1R,3R)-2,2-Difluoro-3-methylcyclopropyl]methanesulfonyl chloride](/img/structure/B2933534.png)
![N-{[3-(2,2-difluoroethoxy)phenyl]methyl}cyclopropanamine](/img/structure/B2933535.png)
